

# selectivity profile of MS453 against other methyltransferases

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# Selectivity Profile of MS453: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **MS453**, a covalent inhibitor of the lysine methyltransferase SETD8. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the underlying scientific processes.

## **Quantitative Selectivity Profile of MS453**

**MS453** was designed as a potent and selective covalent inhibitor of SETD8. Its inhibitory activity was assessed against a panel of 29 methyltransferases, demonstrating a high degree of selectivity for SETD8. The IC50 value for SETD8 was determined to be 0.804  $\mu$ M.[1] For the other 28 methyltransferases tested, **MS453** showed minimal inhibition, highlighting its specific mode of action.

The selectivity of **MS453** is attributed to its unique covalent binding mechanism, which targets a specific cysteine residue near the inhibitor binding site of SETD8.[1] This targeted approach minimizes off-target effects, a crucial aspect in the development of therapeutic agents.



Target	IC50 (μM)	% Inhibition at 10 μM
SETD8	0.804	>95%
ASH1L	>100	<10%
DOT1L	>100	<10%
EZH1	>100	<10%
EZH2	>100	<10%
G9a	>100	<10%
GLP	>100	<10%
MLL1	>100	<10%
MLL2	>100	<10%
MLL3	>100	<10%
MLL4	>100	<10%
NSD1	>100	<10%
NSD2	>100	<10%
NSD3	>100	<10%
PRMT1	>100	<10%
PRMT3	>100	<10%
PRMT4 (CARM1)	>100	<10%
PRMT5	>100	<10%
PRMT6	>100	<10%
PRMT8	>100	<10%
SETD2	>100	<10%
SETD7	>100	<10%
SETMAR	>100	<10%



SMYD2	>100	<10%
SMYD3	>100	<10%
SUV39H1	>100	<10%
SUV39H2	>100	<10%
SUV420H1	>100	<10%
SUV420H2	>100	<10%

Note: The percentage of inhibition for the 28 other methyltransferases is extrapolated from the statement that **MS453** is selective for SETD8 against them. The exact percentage of inhibition at 10  $\mu$ M was not explicitly provided in the source material, but is inferred to be low based on the high selectivity.

## **Experimental Protocols**

The determination of the selectivity profile of **MS453** involved two key experimental approaches: a radioisotope-based methyltransferase activity assay to quantify inhibition and mass spectrometry to confirm covalent adduct formation.

## Radioisotope-Based Methyltransferase Activity Assay

This assay quantifies the activity of methyltransferases by measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

#### Materials:

- Recombinant methyltransferase enzymes (SETD8 and the panel of 28 other MTases)
- MS453 inhibitor
- S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
- Histone H4 peptide (for SETD8) or appropriate substrates for other MTases



- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM DTT)
- Scintillation fluid
- Filter paper and scintillation counter

#### Procedure:

- Reaction Setup: Prepare a reaction mixture containing the specific methyltransferase enzyme, its corresponding substrate (e.g., histone H4 peptide for SETD8), and the assay buffer.
- Inhibitor Addition: Add varying concentrations of **MS453** to the reaction mixtures. A control reaction without the inhibitor is also prepared.
- Initiation: Start the enzymatic reaction by adding [<sup>3</sup>H]-SAM.
- Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period to allow for methyl transfer.
- Termination: Stop the reaction, typically by spotting the reaction mixture onto filter paper.
- Washing: Wash the filter papers to remove unincorporated [3H]-SAM.
- Quantification: Place the filter papers in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Determine the percentage of inhibition for each MS453 concentration and calculate the IC50 value for SETD8.

# Covalent Adduct Formation Analysis by Mass Spectrometry

Mass spectrometry was employed to confirm the covalent binding of **MS453** to SETD8 and to assess its potential for covalent modification of other methyltransferases.

#### Materials:



- Recombinant SETD8, PRC2, SMYD2, and SMYD3 enzymes
- MS453 inhibitor
- Incubation Buffer (e.g., water or a suitable buffer)
- Liquid chromatography-mass spectrometry (LC-MS) system

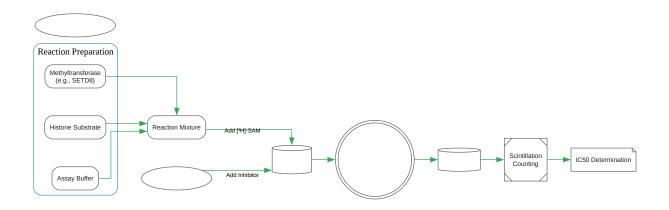
#### Procedure:

- Incubation: Incubate the recombinant methyltransferase enzymes (7 μM SETD8 or other MTases) with an excess of MS453 (20-200 μM) for over 3 hours to allow for potential covalent bond formation.[2]
- Sample Preparation: Prepare the samples for mass spectrometry analysis. This may involve desalting or other purification steps.
- LC-MS Analysis: Analyze the samples using an LC-MS system. The liquid chromatography step separates the protein from unbound inhibitor, and the mass spectrometer measures the precise molecular weight of the protein.
- Data Analysis: Compare the molecular weight of the protein incubated with MS453 to that of the untreated protein. An increase in mass corresponding to the molecular weight of MS453 indicates the formation of a covalent adduct. No covalent adduct was observed for PRC2, SMYD2, and SMYD3.[2]

## **Visualizations**

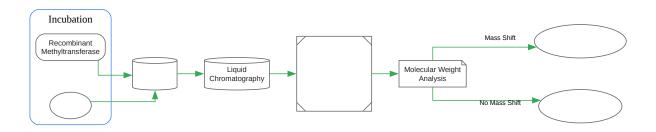
The following diagrams illustrate the key experimental workflows described above.





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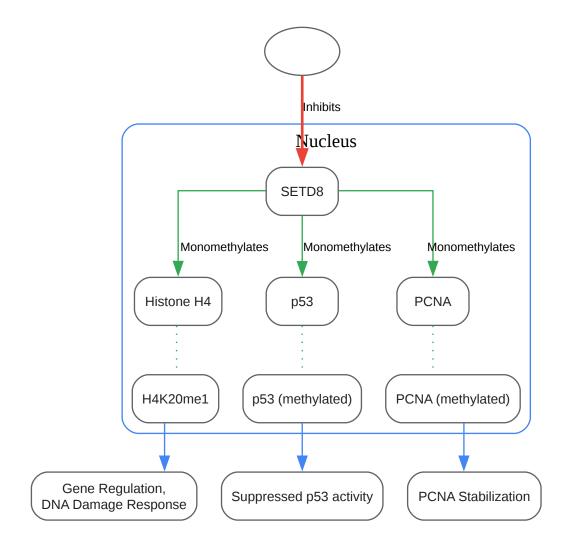
Caption: Workflow for the radioisotope-based methyltransferase activity assay.



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Caption: Workflow for covalent adduct analysis by mass spectrometry.





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Caption: Cellular context of SETD8 inhibition by MS453.

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## References

 1. Structure-Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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